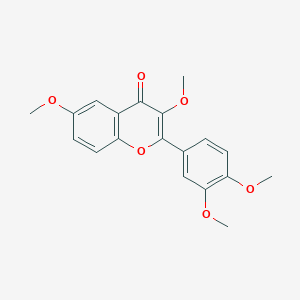
3,6,3',4'-Tetramethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,3’,4’-Tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound predominantly found in citrus peels. Flavonoids are known for their diverse biological activities, including anti-inflammatory and anticancer properties . The compound’s chemical formula is C19H18O6, and it has a molecular weight of 342.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,3’,4’-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of 3,6,3’,4’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,6,3’,4’-Tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups like methoxy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated flavones .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex flavonoid derivatives.
Mechanism of Action
The biological effects of 3,6,3’,4’-Tetramethoxyflavone are primarily attributed to its ability to modulate various molecular pathways:
Comparison with Similar Compounds
3,6,3’,4’-Tetramethoxyflavone is unique among polymethoxyflavones due to its specific substitution pattern. Similar compounds include:
Tangeretin: Another polymethoxyflavone with similar biological activities but different substitution patterns.
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-6-8-14-13(10-12)17(20)19(24-4)18(25-14)11-5-7-15(22-2)16(9-11)23-3/h5-10H,1-4H3 |
InChI Key |
IEWBNRYNNVFPME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
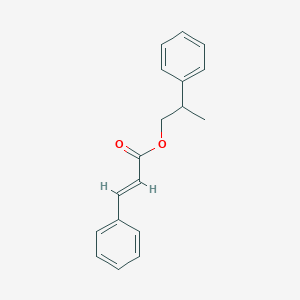

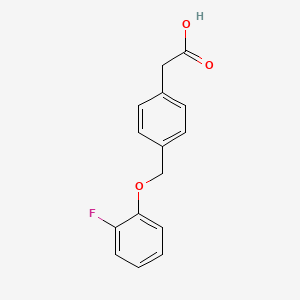
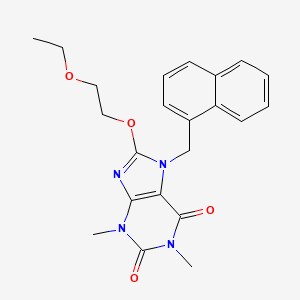


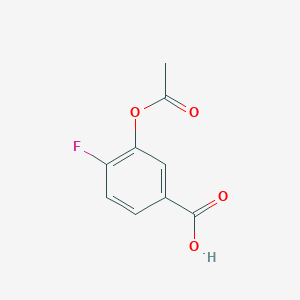

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)


